molecular formula C18H13N3O3S2 B2409378 N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 866041-02-3

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2409378
CAS No.: 866041-02-3
M. Wt: 383.44
InChI Key: BNKUEOKYGFYAFH-UHFFFAOYSA-N
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Description

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a combination of isoindole, thiazole, and thiophene moieties

Properties

IUPAC Name

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c22-15(14-6-3-9-25-14)20-18-19-11(10-26-18)7-8-21-16(23)12-4-1-2-5-13(12)17(21)24/h1-6,9-10H,7-8H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKUEOKYGFYAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the molecule .

Scientific Research Applications

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole, thiazole, and thiophene derivatives that share structural features with N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological activity, and potential mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C18H13N3O3S2C_{18}H_{13}N_{3}O_{3}S_{2}. The compound features a thiophene ring, a thiazole moiety, and an isoindole structure, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing thiophene and thiazole rings exhibit various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of this compound has been explored through various studies focusing on its cytotoxicity against different cancer cell lines.

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 Value (µM) Reference
HepG-2 (liver cancer)4.37 ± 0.7
A549 (lung cancer)8.03 ± 0.5

These findings suggest that the compound may induce cytotoxic effects in liver and lung cancer cells.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of DNA Synthesis : Compounds with similar structures have been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that thiophene derivatives can cause cell cycle arrest at various phases, contributing to their anticancer efficacy .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Thiophene Derivatives : A series of thiophene derivatives were synthesized and tested for their anticancer properties. One derivative showed significant activity against HepG-2 and A549 cell lines with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

Q & A

Q. Purity validation :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR (amide C=O stretch ~1650–1700 cm1^{-1}) .

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SXRD) is critical for resolving stereoelectronic features:

  • SHELX suite : Use SHELXL for refinement (). Key parameters include R-factor (<5%) and thermal displacement ellipsoids to confirm the dioxoisoindole-thiazole conformation.
  • Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes disorder, especially for the ethyl linker and heterocyclic rings .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the dioxoisoindole moiety’s π-π stacking and hydrogen-bonding potential ().
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD <2.0 Å).
  • QSAR : Corrogate substituent effects (e.g., replacing dioxoisoindole with isoindoline) using Hammett σ values and ClogP .

Advanced: How do conflicting bioactivity results arise in enzyme inhibition assays, and how can they be resolved?

Answer:
Common contradictions :

  • Assay conditions : IC50_{50} variations due to buffer pH (e.g., phosphate vs. Tris) or ionic strength ().
  • Enzyme isoforms : Test selectivity against related isoforms (e.g., COX-1 vs. COX-2) using recombinant proteins.

Q. Resolution strategies :

  • Dose-response curves : Use 8-point dilution series (0.1–100 μM) to minimize false positives.
  • Orthogonal assays : Validate via SPR (binding kinetics) and cellular assays (e.g., luciferase reporter for NF-κB inhibition) .

Advanced: What are the challenges in optimizing SAR for this compound’s derivatives?

Answer:

  • Synthetic hurdles : Introducing electron-withdrawing groups (e.g., -CF3_3) at the thiophene 5-position requires Pd-catalyzed cross-coupling (Suzuki-Miyaura) but risks side reactions with the dioxoisoindole .
  • Bioisosteric replacements : Replace thiazole with oxazole to improve metabolic stability, but monitor for reduced potency ().
  • Data table :
DerivativeModificationIC50_{50} (μM)LogP
ParentNone12.52.8
AThiophene-5-Cl8.23.1
BDioxoisoindole → Phthalimide15.72.5

Basic: Which spectroscopic techniques are most effective for characterizing degradation products?

Answer:

  • LC-MS/MS : Identify hydrolytic degradation (amide bond cleavage) using ESI+ mode (m/z 389.1 for parent ion vs. m/z 212.0 for thiophene fragment).
  • 13C^{13}C-NMR : Track carbonyl group shifts (e.g., dioxoisoindole C=O at ~168 ppm) to detect oxidation .

Advanced: How can in vivo pharmacokinetic challenges be addressed for this compound?

Answer:

  • Prodrug design : Mask the carboxamide as a pivaloyloxymethyl ester to enhance oral bioavailability.
  • Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., ethyl linker). Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical studies .

Basic: What solvent systems are optimal for recrystallization?

Answer:

  • Binary mixtures : Ethyl acetate/hexane (3:1) for high recovery (>80%) and purity.
  • Ternary systems : DMF/ethanol/water (1:4:5) for polymorph control (e.g., Form I vs. Form II) .

Advanced: How does the dioxoisoindole moiety influence redox behavior in electrochemical studies?

Answer:

  • Cyclic voltammetry : The dioxoisoindole exhibits a quasi-reversible reduction peak at −1.2 V (vs. Ag/AgCl), attributed to the conjugated dicarbonyl system.
  • Applications : This redox activity may correlate with pro-oxidant mechanisms in anticancer assays ().

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Waste disposal : Neutralize amide bonds with 10% NaOH before incineration.
  • Toxicity screening : Prioritize Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity) .

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